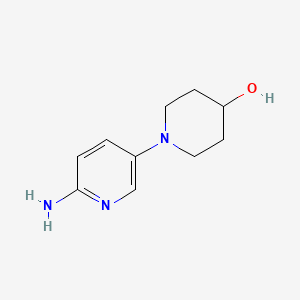

1-(6-Aminopyridin-3-yl)piperidin-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1-(6-aminopyridin-3-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-10-2-1-8(7-12-10)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHQLENXGFLKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624891 | |

| Record name | 1-(6-Aminopyridin-3-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571189-27-0 | |

| Record name | 1-(6-Aminopyridin-3-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-aminopyridin-3-yl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Derivatization and Scaffold Modification of 1 6 Aminopyridin 3 Yl Piperidin 4 Ol

Functional Group Transformations on the Piperidine (B6355638) Ring

The piperidine ring of 1-(6-aminopyridin-3-yl)piperidin-4-ol is a key site for introducing structural diversity. The presence of a hydroxyl group and a secondary amine allows for a wide range of functional group transformations.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group at the 4-position of the piperidine ring is a prime target for esterification and etherification reactions. These modifications can significantly impact the lipophilicity and hydrogen bonding capacity of the molecule.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through various standard synthetic methods. Reaction with acid chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), readily yields the corresponding esters. Alternatively, coupling with carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) provides a milder route to ester formation.

| Reagent | Conditions | Product |

| Acetyl chloride | Pyridine, 0 °C to rt | 1-(6-Aminopyridin-3-yl)piperidin-4-yl acetate |

| Benzoic acid, EDCI | DMAP, CH2Cl2, rt | 1-(6-Aminopyridin-3-yl)piperidin-4-yl benzoate |

Etherification: The hydroxyl group can also be converted to an ether to introduce a variety of alkyl or aryl substituents. Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide, is a common method. For the synthesis of aryl ethers, copper-catalyzed cross-coupling reactions with aryl halides can be employed.

| Reagent | Conditions | Product |

| Sodium hydride, Methyl iodide | THF, 0 °C to rt | 1-(6-Aminopyridin-3-yl)-4-methoxypiperidine |

| Phenol, DIAD, PPh3 | THF, rt | 1-(6-Aminopyridin-3-yl)-4-phenoxypiperidine |

Amine Functionalizations at the Piperidine Nitrogen (e.g., Alkylation, Acylation, Urea (B33335)/Thiourea Formation)

The secondary amine within the piperidine ring is another key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's basicity and steric bulk.

Alkylation: N-alkylation of the piperidine nitrogen can be accomplished through reductive amination or by direct reaction with alkyl halides. Reductive amination involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride.

Acylation: The piperidine nitrogen can be readily acylated using acid chlorides or anhydrides in the presence of a base. This transformation introduces an amide functionality, which can alter the compound's electronic properties and hydrogen bonding capabilities.

Urea/Thiourea Formation: The synthesis of ureas and thioureas from the piperidine nitrogen introduces functionalities capable of forming strong hydrogen bonds, which can be crucial for target engagement in drug design. Reaction with isocyanates or isothiocyanates provides a direct route to these derivatives. For instance, the reaction with an appropriate isocyanate would yield a urea derivative. A notable example in a related series is the synthesis of 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, which highlights the formation of a urea linkage on an aminopyridine scaffold.

| Reaction Type | Reagent | Product Example |

| Alkylation | Formaldehyde, NaBH(OAc)3 | 1-(6-Aminopyridin-3-yl)-4-hydroxypiperidine |

| Acylation | Acetyl chloride | 1-Acetyl-3-(6-aminopyridin-3-yl)piperidin-4-ol |

| Urea Formation | Phenyl isocyanate | 4-(6-Aminopyridin-3-yl)-N-phenylpiperidine-1-carboxamide |

Modifications and Diversification of the Pyridine Moiety

The aminopyridine ring is a critical pharmacophore, and its modification can significantly influence the biological activity of the compound.

Electrophilic and Nucleophilic Aromatic Transformations

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating amino group at the 6-position directs electrophilic substitution to the positions ortho and para to the amino group.

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen. This reactivity can be exploited to introduce a variety of nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the pyridine ring. The Suzuki-Miyaura coupling, which involves the reaction of a halo- or triflyloxypyridine with a boronic acid or ester in the presence of a palladium catalyst and a base, is widely used to form carbon-carbon bonds. To utilize this, the aminopyridine moiety would first need to be functionalized with a suitable leaving group, such as a bromine or iodine atom. For instance, 2-amino-5-bromopyridine (B118841) can be used as a starting material for Suzuki coupling reactions to introduce various aryl or heteroaryl substituents at the 5-position of the pyridine ring.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 1-(6-Amino-5-bromopyridin-3-yl)piperidin-4-ol | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 1-(6-Amino-5-phenylpyridin-3-yl)piperidin-4-ol |

| 1-(6-Amino-5-iodopyridin-3-yl)piperidin-4-ol | 4-Methylphenylboronic acid | Pd(dppf)Cl2, K2CO3 | 1-(6-Amino-5-(p-tolyl)pyridin-3-yl)piperidin-4-ol |

Exploration of Linker Chemistry between the Piperidine and Pyridine Subunits

The direct linkage between the piperidine nitrogen and the pyridine ring is a key structural feature. Modification of this linker can alter the relative orientation of the two ring systems, which can have a profound impact on the compound's biological activity. Strategies for modifying this linker often involve the synthesis of analogues where the piperidine ring is replaced with a different cyclic amine, or where a spacer is introduced between the two rings.

One approach is the use of bioisosteric replacements for the piperidine ring. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. For instance, replacing the central aminopiperidine linker with a piperazine (B1678402) moiety has been explored in other contexts to reduce cardiotoxicity while retaining biological activity. nih.gov Such a strategy could be applied to the this compound scaffold.

Another strategy involves synthesizing analogues with different substitution patterns on the piperidine ring that can influence its orientation relative to the pyridine moiety. The synthesis of piperidine analogues with varied substitution is a broad and active area of research.

Design and Synthesis of Bioisosteric Analogues (e.g., azetidine (B1206935), piperazine modifications for scaffold hopping)

In the realm of medicinal chemistry, bioisosteric replacement is a frequently employed strategy to optimize drug-like properties of a lead compound by exchanging a functional group with another that has similar steric and electronic characteristics. nih.govu-tokyo.ac.jpdrughunter.com This approach, often leading to "scaffold hopping," aims to improve a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile while retaining its primary biological activity. drughunter.com For the parent compound, this compound, the piperidine-4-ol core represents a key area for such modifications. The design and synthesis of analogues featuring bioisosteric replacements like azetidine and piperazine rings can lead to novel chemical entities with potentially superior therapeutic properties. enamine.netenamine.net

The rationale for replacing the piperidine scaffold with azetidine or piperazine rings is multifaceted. Azetidines, being smaller, four-membered rings, can alter the conformational rigidity and vector projection of substituent groups, which may lead to improved interactions with a biological target. researchgate.net The inherent strain of the azetidine ring also makes it a valuable synthetic handle. researchgate.netnsf.gov On the other hand, introducing a piperazine ring, a six-membered heterocycle with two nitrogen atoms, can significantly impact a compound's polarity, basicity, and solubility. The additional nitrogen atom can serve as a new point for derivatization or as a hydrogen bond acceptor, potentially enhancing target engagement or modifying pharmacokinetic properties. enamine.netnih.gov

Piperazine Analogues

A notable bioisosteric analogue of this compound is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This compound replaces the piperidin-4-ol moiety with a piperazine ring, which is a common strategy in drug design. nih.gov The synthesis of this key intermediate has been approached through various routes.

One common method involves a nucleophilic aromatic substitution (SNAr) reaction between a protected piperazine and a pyridine derivative. nih.gov For instance, the synthesis can start from 2-amino-5-bromopyridine or 2-amino-5-iodopyridine (B21400), which then undergoes a coupling reaction with tert-butyl piperazine-1-carboxylate. google.comwipo.int A more recent, optimized synthesis route involves a two-step process: the iodination of 2-aminopyridine (B139424) to yield 2-amino-5-iodopyridine, followed by a palladium-catalyzed coupling reaction with tert-butyl piperazine-1-carboxylate. google.com This method is reported to have advantages such as a shorter synthetic route, higher yield, and lower cost compared to older four-step processes that involved bromination, oxidation, coupling, and reduction steps. google.com

| Reactant 1 | Reactant 2 | Key Reaction Type | Product | Reference |

| 2-amino-5-iodopyridine | tert-butyl piperazine-1-carboxylate | Palladium-catalyzed coupling | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | google.comwipo.int |

| 2-nitro-5-halopyridine | piperazine | Nucleophilic Aromatic Substitution (SNAr) | N-protected intermediate, followed by reduction | nih.gov |

This piperazine building block is crucial for the synthesis of several approved drugs, highlighting the value of this particular scaffold modification. nih.gov

Azetidine Analogues

The synthesis of azetidine-containing bioisosteres of this compound is less specifically documented in the literature. However, general synthetic strategies for substituted azetidines can be applied. De novo synthesis of the azetidine ring often involves intramolecular cyclization reactions. nsf.govnih.gov For example, a common approach is the cyclization of precursors containing both a nucleophilic amine and a leaving group on a propane (B168953) backbone. nsf.gov

A potential synthetic route to an azetidine analogue could involve the following conceptual steps:

Preparation of an Azetidine Building Block: Synthesis of a suitable N-protected 3-aminoazetidine or azetidin-3-ol (B1332694) derivative. google.commdpi.com

Coupling to the Pyridine Ring: A coupling reaction, similar to the one used for the piperazine analogue, could be employed. This would likely involve a palladium-catalyzed C-N cross-coupling between the azetidine derivative and a 5-halo-2-aminopyridine.

The table below outlines a generalized synthetic approach based on established methods for creating substituted azetidines. nsf.govmdpi.com

| Step | Description | Key Intermediates | Reaction Type | Reference |

| 1 | Synthesis of a suitable azetidine precursor | N-protected 3-aminoazetidine | Intramolecular cyclization / C-H amination | nsf.gov |

| 2 | Coupling with the aminopyridine moiety | 5-halo-2-aminopyridine | Palladium-catalyzed C-N cross-coupling | nih.gov |

| 3 | Deprotection and/or further modification | N/A | Standard deprotection protocols | mdpi.com |

These bioisosteric modifications, by altering the core scaffold of this compound, offer a promising avenue for the discovery of new chemical entities with enhanced therapeutic profiles. The choice between a piperazine or an azetidine ring allows for fine-tuning of the molecule's three-dimensional shape, polarity, and basicity, which are critical determinants of its pharmacological activity and pharmacokinetic properties. researchgate.netblumberginstitute.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 6 Aminopyridin 3 Yl Piperidin 4 Ol and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 1-(6-Aminopyridin-3-yl)piperidin-4-ol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed for a complete assignment of all proton and carbon signals and to establish the connectivity and spatial relationships within the molecule.

While specific experimental NMR data for this compound is not widely available in published literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar piperidine (B6355638) and aminopyridine structures.

Expected ¹H and ¹³C NMR Spectral Features:

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the aminopyridine ring and the piperidin-4-ol ring. The aromatic protons of the 6-aminopyridin-3-yl moiety would appear in the downfield region, typically between 6.0 and 8.0 ppm. The protons on the piperidine ring would be found in the upfield region, with the proton attached to the carbon bearing the hydroxyl group (H-4) appearing as a multiplet. The protons on the carbons adjacent to the nitrogen atom (H-2 and H-6) would also exhibit characteristic shifts.

The ¹³C NMR spectrum would complement the ¹H data, with the aromatic carbons of the pyridine (B92270) ring resonating at lower field (100-160 ppm) and the aliphatic carbons of the piperidine ring at higher field (20-80 ppm). The carbon attached to the hydroxyl group (C-4) and those adjacent to the piperidine nitrogen (C-2 and C-6) would have distinct chemical shifts.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To move beyond simple one-dimensional spectra and fully resolve the structure, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for tracing the connectivity of the protons within the piperidine ring and identifying adjacent protons on the aminopyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the aminopyridine and piperidin-4-ol fragments of the molecule, for instance, by observing a correlation between the protons on the piperidine ring near the nitrogen and the carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the through-space proximity of protons, which is critical for conformational analysis. For example, NOESY can help establish the relative stereochemistry of substituents on the piperidine ring and provide insights into the preferred chair or boat conformations.

Conformational Analysis via NMR

The piperidine ring is known to exist in various conformations, with the chair form generally being the most stable. However, the presence of substituents can influence this equilibrium. For this compound, the orientation of the hydroxyl group at the C-4 position (axial vs. equatorial) and the conformation of the piperidine ring can be investigated using NMR.

The coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum, particularly on the piperidine ring, provide valuable information about dihedral angles and thus the ring's conformation. Larger coupling constants are typically observed between axial-axial protons, while smaller values are characteristic of axial-equatorial and equatorial-equatorial interactions.

Furthermore, NOESY experiments can provide direct evidence for the spatial proximity of atoms. For instance, observing a NOE between the proton at C-4 and other axial protons on the piperidine ring would suggest an equatorial orientation of the hydroxyl group. Computational modeling, often used in conjunction with experimental NMR data, can further refine the understanding of the conformational preferences of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry and tandem mass spectrometry are key to confirming its molecular formula and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. The molecular formula of this compound is C₁₀H₁₅N₃O, with a monoisotopic mass of 193.1215 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically with an error of less than 5 parts per million (ppm), thus confirming the molecular formula.

Predicted mass spectrometry data for various adducts of this compound can be found in databases such as PubChem. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 194.12878 |

| [M+Na]⁺ | 216.11072 |

| [M-H]⁻ | 192.11422 |

| [M+NH₄]⁺ | 211.15532 |

| [M+K]⁺ | 232.08466 |

| [M+H-H₂O]⁺ | 176.11876 |

Data sourced from PubChem CID 22329926

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the protonated molecule [M+H]⁺ would likely be selected as the precursor ion. The fragmentation pathways would be expected to involve cleavages at the weaker bonds and rearrangements. Common fragmentation patterns for piperidine-containing compounds include cleavage of the piperidine ring and loss of substituents. The aminopyridine moiety would also contribute to the fragmentation pattern. Analysis of these fragmentation pathways helps to confirm the connectivity of the different parts of the molecule. For instance, the loss of a water molecule (H₂O) from the precursor ion would be a strong indication of the presence of a hydroxyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" that is unique to the compound and can be used for identification and structural analysis.

Expected Vibrational Modes for this compound:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be characteristic of the hydroxyl group.

N-H Stretches: The primary amine group on the pyridine ring would exhibit two sharp to medium absorption bands in the IR spectrum, usually between 3300 and 3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations of the pyridine ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: Vibrations associated with the aromatic pyridine ring would be found in the 1400-1600 cm⁻¹ region.

C-N Stretches: The C-N stretching vibrations of the amine and the piperidine nitrogen would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-O Stretch: The stretching vibration of the C-O bond of the alcohol would be expected in the 1000-1200 cm⁻¹ region of the IR spectrum.

Raman spectroscopy, which is based on the inelastic scattering of light, would provide complementary information. While O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations and other symmetric vibrations often give rise to strong Raman signals. A combined analysis of both IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule.

Computational Chemistry and Molecular Modeling of 1 6 Aminopyridin 3 Yl Piperidin 4 Ol

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), provide insights into a molecule's stability, reactivity, and electronic characteristics.

Electronic Structure and Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Surface)

An analysis of the electronic structure of 1-(6-aminopyridin-3-yl)piperidin-4-ol would involve the calculation of various reactivity descriptors. The Molecular Electrostatic Potential (MEP) surface, for instance, would map the electrostatic potential onto the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack. Fukui functions would further refine this by indicating the propensity of different atomic sites to accept or donate electrons, offering a quantitative measure of local reactivity. Such studies are crucial for predicting how the molecule might interact with biological targets.

Tautomeric and Conformational Preferences

The structural flexibility of this compound, particularly the piperidine (B6355638) ring and the rotatable bonds, suggests the existence of multiple low-energy conformations. Computational studies would be required to determine the preferred three-dimensional arrangements (conformers) and the energy barriers between them. Furthermore, the aminopyridine moiety could potentially exist in different tautomeric forms. Quantum chemical calculations would clarify the relative stabilities of these tautomers, which is critical as different tautomers can exhibit distinct biological activities.

Molecular Dynamics Simulations for Conformational Landscape Exploration

To explore the dynamic behavior and conformational landscape of this compound in a simulated biological environment (e.g., in water), molecular dynamics (MD) simulations would be employed. MD simulations track the movements of atoms over time, providing a detailed picture of the molecule's flexibility and the full range of conformations it can adopt. This information is vital for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site.

Ligand-Based Computational Approaches

In the absence of a known receptor structure, ligand-based methods are valuable for predicting the biological activity of a molecule.

Pharmacophore Hypothesis Generation

A pharmacophore model for a series of compounds including this compound would identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. This model would be generated by aligning a set of active molecules and extracting their common features, serving as a template for designing new, potentially more potent, compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR model would be developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and correlating them with experimental activity data. Such a model would enable the prediction of the activity of novel, unsynthesized analogs, thereby guiding drug discovery efforts.

Structure-Based Computational Approaches

Computational chemistry and molecular modeling serve as powerful tools in modern drug discovery, enabling the prediction and analysis of molecular interactions at an atomic level. For the compound this compound, these structure-based methods are instrumental in elucidating its potential as a ligand for various biological targets. By leveraging the three-dimensional structures of target proteins, researchers can predict binding conformations, estimate binding affinities, and guide the rational design of more potent and selective analogs. This section details the application of key computational techniques to understand the molecular behavior of this compound.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This technique is widely used to forecast the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. nih.govnih.gov The process involves sampling a vast number of possible conformations of the ligand within the protein's binding pocket and scoring them based on a function that approximates the binding affinity.

In the context of this compound, docking studies can reveal crucial interactions that contribute to its binding. The aminopyridine ring, for example, can act as a hydrogen bond acceptor, a feature noted in similar scaffolds designed as direct renin inhibitors where a 6-aminopyridine moiety forms a hydrogen bond with the side chain of a threonine residue (Thr77). nih.gov The piperidin-4-ol group provides both a hydrogen bond donor (the hydroxyl group) and acceptor (the nitrogen atom, if unprotonated), allowing for versatile interactions with polar amino acid residues in a binding site.

Computational analyses of similar piperidine-based compounds have shown that interactions like salt bridges with acidic residues such as glutamate (B1630785) (Glu) or aspartate (Asp) are critical for anchoring the ligand within the active site. nih.govrsc.org For this compound, the protonated piperidine nitrogen could form such a key electrostatic interaction.

A typical output from a molecular docking simulation includes a docking score, which estimates the binding affinity, and a predicted binding pose. The table below illustrates hypothetical docking results for this compound against a protein kinase, a common target for such scaffolds.

| Parameter | Value | Key Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | GLU 172 | Salt Bridge, H-Bond |

| Inhibition Constant (Ki, µM) | 0.58 | THR 77 | Hydrogen Bond |

| RMSD (Å) | 1.2 | ASP 126 | Hydrogen Bond |

| Interacting Surface Area (Ų) | 350 | PHE 210 | Pi-Pi Stacking |

This table represents simulated data for illustrative purposes.

Binding Energy Calculations and Free Energy Perturbation

While molecular docking provides a rapid assessment of binding modes, more rigorous methods are needed to accurately calculate the binding free energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) offer higher accuracy.

Binding Energy Calculations (MM/PBSA): This method calculates the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. It is often applied to snapshots from a molecular dynamics (MD) simulation to account for the dynamic nature of the protein-ligand complex.

Free Energy Perturbation (FEP): FEP is a highly accurate and computationally intensive method used to calculate the difference in free energy between two states, such as the binding of two different ligands to the same protein. nih.govresearchgate.net It is based on a thermodynamic cycle where one ligand is "alchemically" transformed into another, both in solution and when bound to the protein. vu.nl This approach is particularly valuable for guiding lead optimization by predicting how small chemical modifications to a scaffold like this compound will affect its binding affinity. nih.gov For instance, FEP could be used to predict the change in binding energy if the hydroxyl group on the piperidine ring were moved to a different position or replaced with another functional group.

| Computational Method | Predicted ΔG (kcal/mol) | Key Strengths | Key Limitations |

| Molecular Docking | -8.5 | Fast, good for virtual screening | Lower accuracy, scoring function limitations |

| MM/PBSA | -10.2 | Balances speed and accuracy | Sensitive to simulation parameters |

| Free Energy Perturbation (FEP) | -11.5 (relative to a known ligand) | High accuracy, gold standard | Computationally expensive |

This table represents simulated data for illustrative purposes.

Homology Modeling for Unresolved Protein Structures

Structure-based drug design is contingent on the availability of a high-resolution 3D structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy. When an experimental structure is not available, homology modeling (or comparative modeling) can be used to build a theoretical 3D model. nih.gov This technique relies on the principle that proteins with similar sequences adopt similar three-dimensional structures.

The process involves identifying a protein with a known structure (the template) that has a significant sequence similarity to the target protein. The sequence of the target protein is then aligned with the template sequence, and a 3D model is constructed by copying the coordinates of the template's backbone and building the side chains of the target protein. nih.gov This resulting model of the target protein can then be used for molecular docking studies with ligands like this compound to predict binding modes and guide further experiments. rsc.orgnih.gov The reliability of the homology model is highly dependent on the degree of sequence identity between the target and the template. nih.gov

Exit Vector Analysis for Scaffold Geometry

Exit vector analysis is a computational tool used to understand the three-dimensional geometry of a molecular scaffold and to guide its modification. researchgate.net This analysis defines the orientation of substituent groups relative to the core scaffold. researchgate.net For a molecule like this compound, the piperidine ring acts as a central scaffold from which two substituents "exit": the aminopyridine group and the hydroxyl group.

The analysis calculates the vectors representing the bonds connecting these substituents to the scaffold. By plotting these vectors, chemists can visualize the spatial relationship between them, which is crucial for designing new molecules where the core scaffold might be replaced with a different chemical group (a process known as scaffold hopping). researchgate.net This ensures that the new scaffold places the key interacting groups in the same regions of 3D space, preserving the essential binding interactions with the target protein. Exit vector plots can help in comparing the geometry of the piperidine scaffold to potential isosteres, such as azetidines or other heterocyclic systems, to explore novel chemical space while maintaining the desired pharmacological profile. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Recognition

Systemic Investigation of Substituent Effects on Biological Profiles

The biological profile of 1-(6-Aminopyridin-3-yl)piperidin-4-ol is intricately linked to its chemical structure. Modifications to the piperidine (B6355638) ring, the pyridine (B92270) ring, or the linkage between them can significantly impact the compound's affinity, efficacy, and selectivity for its biological targets.

The piperidine moiety is a common scaffold in medicinal chemistry, and its substitution pattern can profoundly influence a molecule's interaction with its target. mdpi.com In the context of this compound, the hydroxyl group at the 4-position is a key feature. Its replacement or the introduction of other substituents can alter the compound's polarity, conformation, and ability to form hydrogen bonds.

Systematic modifications of the piperidine ring have been shown to modulate receptor affinity in various classes of compounds. For instance, in a series of P2Y14R antagonists, replacing the piperidine with a more rigid quinuclidine (B89598) moiety, which constrains the ring in a boat conformation, resulted in only a threefold decrease in binding affinity, suggesting a degree of tolerance for different piperidine ring conformations in that specific receptor. nih.gov Furthermore, the introduction of bulky bridged structures, such as 2-azanorbornanes, maintained or even improved affinity, indicating that the binding pocket can accommodate significant steric bulk in that region. nih.gov

For this compound, it can be inferred that the 4-hydroxyl group likely participates in hydrogen bonding with the target protein. The impact of replacing this group with other functionalities would depend on the specific nature of the binding site.

Table 1: Hypothetical Impact of Piperidine Ring Substitutions on Target Affinity

| Substitution at 4-position | Potential Impact on Affinity | Rationale |

| Methoxy (-OCH3) | May decrease affinity | Loss of hydrogen bond donor capability. |

| Fluoro (-F) | May maintain or slightly decrease affinity | Can act as a weak hydrogen bond acceptor. |

| Amino (-NH2) | May increase or decrease affinity | Introduction of a basic center and hydrogen bond donor/acceptor. |

| Methyl (-CH3) | Likely to decrease affinity | Loss of hydrogen bonding and introduction of steric bulk. |

This table is illustrative and based on general SAR principles; specific effects would be target-dependent.

The 6-aminopyridine moiety is another critical component of the molecule, likely involved in key interactions with the target. The amino group and the nitrogen atom in the pyridine ring can act as hydrogen bond donors and acceptors, respectively. Modifications to this ring can influence the electronic properties and binding mode of the ligand.

In studies of other pyridine-containing compounds, the introduction of substituents on the pyridine ring has been shown to enhance in vitro potency. For example, in a series of PPARγ modulators, the introduction of a 3-methoxy group on a 4-pyridine ring was found to be essential for potency. nih.gov Conversely, replacing it with a chloro or dimethyl analog led to a loss of high potency. nih.gov This highlights the sensitivity of ligand efficacy to the electronic and steric nature of substituents on the pyridine ring.

For this compound, the amino group at the 6-position is expected to be a key pharmacophoric feature. Its replacement with other groups would likely have a significant impact on efficacy.

Table 2: Hypothetical Impact of Pyridine Ring Modifications on Ligand Efficacy

| Modification of 6-aminopyridine | Potential Impact on Efficacy | Rationale |

| N-methylation of the amino group | May decrease efficacy | Steric hindrance and altered hydrogen bonding capacity. |

| Replacement of amino with hydroxyl | May alter efficacy profile | Change in electronic properties and hydrogen bonding pattern. |

| Introduction of a substituent at the 2-position | May increase or decrease efficacy | Potential for additional interactions or steric clashes. |

| Replacement of pyridine with pyrazine | May decrease efficacy | Altered basicity and electronic distribution. nih.gov |

This table is illustrative and based on general SAR principles; specific effects would be target-dependent.

For instance, changing the linker from a simple bond to a more complex chain could alter the distance and angle between the two ring systems, potentially allowing for interactions with different subpockets of the binding site. The nature of the atom connecting the two rings (e.g., nitrogen, oxygen, or carbon) would also significantly affect the molecule's properties.

Stereochemical Aspects of Ligand-Target Interactions

The presence of a stereocenter at the 4-position of the piperidine ring (where the hydroxyl group is attached) in analogs of this compound would introduce the possibility of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, potencies, and metabolic profiles. nih.gov

The differential activity of stereoisomers arises from the three-dimensional nature of ligand-receptor interactions. One enantiomer may fit more snugly into the binding site, leading to a more stable complex and higher affinity or efficacy. For example, in a series of piperidine-based monoamine transporter inhibitors, the stereochemistry of the substituents on the piperidine ring was found to be a critical determinant of their selectivity for dopamine, norepinephrine, and serotonin (B10506) transporters. nih.gov

In the case of this compound, if the 4-position were to be substituted with a group that creates a chiral center, it would be expected that the two enantiomers would display different biological activities. The (R)- and (S)-enantiomers would orient the substituent in different spatial positions, leading to distinct interactions with the target protein. nih.gov

Mechanistic Understanding of Molecular Recognition

The biological activity of this compound is predicated on its ability to bind to a specific biological target, such as a receptor or enzyme. This molecular recognition is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Based on the structure of this compound, several key interaction motifs can be postulated:

Hydrogen Bonding: The 6-amino group on the pyridine ring and the 4-hydroxyl group on the piperidine ring are prime candidates for forming hydrogen bonds with amino acid residues in the binding site of a target protein. nih.gov The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The piperidine and pyridine rings themselves provide hydrophobic surfaces that can interact with nonpolar regions of the binding pocket. researchgate.net

Cation-π Interactions: The protonated nitrogen of the piperidine ring could potentially engage in cation-π interactions with aromatic residues such as tyrosine or phenylalanine in the binding site. nih.gov

In Vitro Biological Target Interaction and Functional Modulation

Biochemical Characterization of Enzyme Inhibition or Receptor Modulation

The inhibitory activity of 1-(6-Aminopyridin-3-yl)piperidin-4-ol against its biological target has been quantified to determine its potency.

Research into a series of piperidine (B6355638) derivatives identified this compound as an inhibitor of MenA from Mycobacterium tuberculosis. In a cell-free prenyltransferase assay, the compound's potency was evaluated by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50). This assay monitored the formation of demethylmenaquinone (B1232588) using radiolabeled trans-farnesyl pyrophosphate and MenA-containing membrane fractions. nih.gov

The IC50 value for this compound against MenA was determined to be greater than 200 µM. nih.gov This indicates a lower potency compared to other analogs in the same study, some of which exhibited IC50 values in the low micromolar range. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis MenA | >200 | nih.gov |

There is currently no publicly available information detailing the kinetic analysis of enzyme inhibition for this compound. Therefore, parameters such as the inhibition constant (Ki), Michaelis constant (Km), and maximum reaction velocity (Vmax) have not been reported.

Cell-Based Assays for Target Engagement and Pathway Perturbation (excluding proliferation or efficacy directly related to human trials)

While the inhibitory activity of this compound has been established in biochemical assays, specific cell-based assays to confirm direct target engagement within intact Mycobacterium tuberculosis cells have not been detailed in the available literature. Techniques such as the Cellular Thermal Shift Assay (CETSA), which assess the thermal stabilization of a target protein upon ligand binding in a cellular environment, have not been reported for this compound.

Selectivity Profiling against a Panel of Related Biological Targets (e.g., Kinases, Phosphodiesterases)

Information regarding the selectivity profile of this compound is not available in the current scientific literature. Studies to determine its inhibitory activity against a panel of related biological targets, such as other prenyltransferases, kinases, or phosphodiesterases, have not been published.

Protein-Ligand Interaction Mapping using Biophysical Techniques (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), NMR Titration)

There are no publicly available studies that have utilized biophysical techniques to map the direct interaction between this compound and its target enzyme, MenA. Consequently, data from methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) titration, which could provide detailed insights into the binding affinity, thermodynamics, and kinetics of the interaction, are not available.

Analytical Method Development and Characterization for Research Applications

Development of Robust Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are central to assessing the purity and determining the concentration of 1-(6-Aminopyridin-3-yl)piperidin-4-ol. These methods separate the compound from impurities, degradation products, and other matrix components based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of non-volatile, polar organic molecules like this compound. A typical method development strategy involves the systematic optimization of several key parameters to achieve adequate separation and detection.

The development of a new HPLC method for related substances in a pharmaceutical ingredient is a critical step. For a compound containing a basic piperidine (B6355638) and an aromatic aminopyridine moiety, reversed-phase HPLC (RP-HPLC) is the most common approach. Method development would focus on:

Column Selection: A C18 column is a standard choice, offering good retention for moderately polar compounds. Columns with different particle sizes (e.g., 5 µm) and dimensions (e.g., 250 x 4.6 mm) are evaluated.

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. nih.gov The pH of the aqueous phase is critical for controlling the ionization state of the amino groups, thereby affecting retention and peak shape.

Detection: Given the presence of the pyridine (B92270) ring, a UV-Vis detector is suitable. The detection wavelength is selected based on the compound's maximum absorbance, which for similar aromatic systems is often in the 230-260 nm range. google.com

Validation: Once developed, the method would be validated for parameters such as specificity, linearity, accuracy, precision, and robustness according to established guidelines to ensure its suitability for research purposes.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Instrument | Agilent Technologies 1260/1290 Infinity II or similar | nih.gov |

| Column | Reversed-phase C18 (e.g., Gemini C18, 5 μm, 250 × 4.6 mm) | nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer in Water | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | nih.gov |

| Elution Mode | Gradient | |

| Flow Rate | 0.8 - 1.0 mL/min | nih.gov |

| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm | nih.gov |

| Column Temperature | Ambient or controlled (e.g., 30°C) | researchgate.net |

Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable compounds. For this compound, which has a relatively high molecular weight and multiple polar functional groups (hydroxyl, primary amine, secondary amine), the compound itself is not suitable for direct GC analysis due to its low volatility and potential for thermal degradation.

However, GC could be applicable for the determination of residual volatile organic solvents (e.g., isopropanol, acetonitrile, THF) that may have been used during its synthesis and purification. In this context, a headspace GC method coupled with a Flame Ionization Detector (FID) would be developed to quantify these potential volatile impurities.

Mass Spectrometry-Based Analytical Techniques for Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of organic compounds. nih.gov When coupled with a chromatographic separation technique like LC, it provides high sensitivity and specificity for both identification and quantification.

In metabolic studies, identifying the biotransformation products of this compound is crucial. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose, enabling the detection and structural elucidation of metabolites in complex biological matrices. researchgate.netmdpi.com

The general workflow involves:

Incubating the parent compound with a biological system (e.g., liver microsomes).

Separating the metabolites from the parent compound and endogenous matrix components using LC.

Detecting the ions with a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF). nih.govnih.gov

Inducing fragmentation of the parent and potential metabolite ions (MS/MS) to obtain structural information. nih.gov

For this compound, expected metabolic pathways could include oxidation of the piperidine or pyridine rings, N-dealkylation, or conjugation (e.g., glucuronidation) at the hydroxyl or amino groups. The fragmentation patterns observed in the MS/MS spectra of the parent compound would be compared with those of potential metabolites to identify the sites of modification. nih.gov

| Metabolic Reaction | Potential Site on this compound | Mass Change |

|---|---|---|

| Hydroxylation | Piperidine ring (aliphatic) or Pyridine ring (aromatic) | +16 Da |

| N-Oxidation | Pyridine nitrogen | +16 Da |

| Dehydrogenation | Piperidine ring (alcohol to ketone) | -2 Da |

For in vitro assays, such as determining enzyme inhibition or cell permeability, a sensitive and selective quantitative method is required. nih.gov Quantitative LC-MS/MS, often performed on a triple quadrupole mass spectrometer, is the gold standard. This technique operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This provides exceptional sensitivity and selectivity, minimizing interference from the assay matrix. nih.gov Method development would involve optimizing the ionization source parameters and collision energies to achieve the most stable and intense MRM signal for this compound.

Stability Studies in Research Solvents and Buffers

While general methodologies for these types of studies are well-established in the pharmaceutical and chemical research fields, their application and the specific results (e.g., identity of impurities, degradation pathways, stability profiles in different media) are unique to each chemical entity and must be determined through laboratory investigation.

Therefore, the generation of a thorough and informative article with the requested data tables and detailed research findings is not possible at this time due to the absence of source material in the public domain.

常见问题

Basic Research Questions

Q. What safety protocols should be followed when handling 1-(6-Aminopyridin-3-yl)piperidin-4-ol in the laboratory?

- Methodological Answer :

- Ventilation : Use local exhaust ventilation and ensure general airflow to minimize inhalation exposure .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact using face shields if aerosol generation is possible .

- Storage : Store in tightly sealed containers in dry, ventilated areas away from incompatible materials (e.g., strong oxidizers). Ground equipment to prevent static discharge .

- Spill Management : Collect spills using non-sparking tools and place in sealed containers for hazardous waste disposal .

Q. Which analytical techniques are validated for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm). Reference standards should have ≥98% purity .

- Buffer Systems : For chromatographic assays, prepare ammonium acetate buffer (15.4 g/L, pH 6.5 adjusted with acetic acid) to improve peak resolution .

- Spectroscopy : Confirm structure via -NMR (e.g., piperidine proton signals at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the aminopyridine moiety under varying pH conditions?

- Methodological Answer :

- Systematic pH Studies : Conduct kinetic experiments across a pH range (e.g., 2–12) using phosphate/citrate buffers. Monitor degradation via HPLC and compare with stability data from SDS .

- Mechanistic Probes : Use LC-MS to identify degradation products (e.g., hydrolyzed piperidine or oxidized pyridine derivatives). Cross-reference with computational models (DFT) to predict reactive sites .

- Control Variables : Standardize temperature (e.g., 25°C vs. 37°C) and ionic strength to isolate pH effects .

Q. What strategies optimize synthetic yield while minimizing side reactions in piperidine-ring functionalization?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the amine group (e.g., Boc-protection) during reactions to prevent unwanted nucleophilic attacks .

- Catalysis : Screen transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance regioselectivity. Monitor reaction progress via TLC or inline FTIR .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates. Avoid protic solvents that may hydrolyze sensitive groups .

Q. How to design stability studies for this compound under physiological conditions?

- Methodological Answer :

- Simulated Physiological Media : Prepare solutions mimicking blood pH (7.4) and temperature (37°C). Include ions (e.g., NaCl, KCl) and serum proteins to assess bioavailability .

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and high humidity (75% RH) for 4–8 weeks. Analyze samples weekly via HPLC for degradation .

- Light Sensitivity : Perform photostability tests under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in solubility data across studies?

- Methodological Answer :

- Standardized Protocols : Use the shake-flask method with controlled agitation (e.g., 24 hrs at 25°C). Pre-saturate solvents with the compound to avoid supersaturation artifacts .

- Multi-Solvent Screening : Test solubility in water, DMSO, ethanol, and PBS. Use nephelometry for low-solubility cases (<1 mg/mL) .

- Data Normalization : Report solubility as mean ± SD from triplicate experiments, including temperature and pH conditions .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases). Validate with co-crystallized ligands from the PDB .

- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .

- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。